molecular formula C7H2BrF2N B180671 4-Bromo-2,5-difluorobenzonitrile CAS No. 133541-45-4

4-Bromo-2,5-difluorobenzonitrile

Cat. No. B180671
CAS RN: 133541-45-4
M. Wt: 218 g/mol
InChI Key: YIEQHIRFLYNDKP-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It has an average mass of 217.998 Da and a monoisotopic mass of 216.933853 Da . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-difluorobenzonitrile consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group . The positions of these substituents on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 218 and is stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

4-Bromo-2,5-difluorobenzonitrile: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Industry Dopamine Modulation: 4-Bromo-2,5-difluorobenzonitrile has shown promise in the pharmaceutical industry, particularly as a modulator of dopamine neurotransmission. It is considered a dopaminergic stabilizer and could have potential applications in treating central nervous system (CNS) disorders, notably Alzheimer’s disease .

Organic Synthesis Intermediate for Chemical Production: This compound serves as an important intermediate in the synthesis of various chemicals. It is utilized in producing drugs such as anticancer agents, antifungal agents, and antiviral agents, highlighting its significance in the pharmaceutical sector .

Agrochemical Industry Pesticides and Herbicides: In the agrochemical industry, 4-Bromo-2,5-difluorobenzonitrile is used to produce pesticides and herbicides, showcasing its versatility beyond pharmaceuticals .

Bioorganic Chemistry Reagent in Reactions: As a fluorinated benzoic acid derivative, it is a versatile compound that can be used as a reagent in a variety of organic and inorganic reactions within bioorganic chemistry laboratories .

Computational Chemistry Simulation Visualizations: The compound’s data, including NMR, HPLC, LC-MS, UPLC & more, are utilized in computational chemistry for simulation visualizations with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Synthesis Methodology Benzylic Position Reactions: It plays a role in reactions at the benzylic position which are crucial for synthesis problems in organic chemistry .

Safety and Hazards

4-Bromo-2,5-difluorobenzonitrile is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEQHIRFLYNDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566548
Record name 4-Bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorobenzonitrile

CAS RN

133541-45-4
Record name 4-Bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-difluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of cyanuric chloride (3.12 g, 16.94 mmol) and dry DMF (8.5 mL) was stirred for 30 min or until the formation of white solid. Disappearance of cyanuric chloride was confirmed by TLC. (E)-4-bromo-2,5-difluorobenzaldehyde oxime (4.0 g, 16.94 mmol) in DMF (26 mL) was added dropwise to the suspension and stirred for 1 h. The reaction mixture was diluted with water and extracted with hexanes. The organic extract was washed with water, washed with saturated brine solution, dried (Na2SO4), filtered, and evaporated to dryness under reduced pressure. The crude product was purified by flash chromatography (SiO2, eluting with 2-20% ethyl acetate in hexanes) to provide the title compound as a white solid (2.5 g, 68%): 1H NMR (400 MHz, CDCl3) δ 7.40 (dd, J=5.36, 7.10 Hz, 1H), 7.52 (dd, J=5.40, 7.66 Hz, 1H); EIMS m/z 218.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

4-Bromo-2,5-difluorobenzaldehyde (1.82 g, 8.3 mmol) and hydroxylamine-O-sulphonic acid (1.1 eq., 1.03 g) in water (40 ml) were heated to 100° C. for 6 h, cooled and extracted with ethyl acetate. The organic layer was dried (sodium sulphate) and evaporated to give the title compound as a pale yellow solid (1.2 g).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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